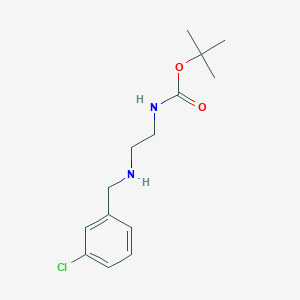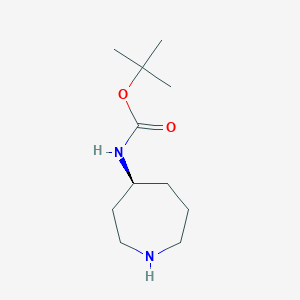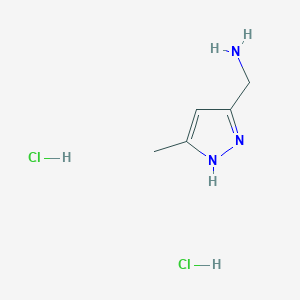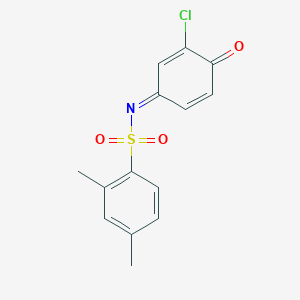
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is an organic compound that features a tert-butyl group, a chlorobenzyl group, and a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate involves its role as a protecting group. The carbamate moiety protects the amine group from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under specific conditions, revealing the free amine.
相似化合物的比较
Similar Compounds
- Tert-butyl (2-(aminooxy)ethyl)carbamate
- Tert-butyl (2-(methylamino)ethyl)carbamate
- Tert-butyl (2-(benzylamino)ethyl)carbamate
Uniqueness
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
属性
IUPAC Name |
tert-butyl N-[2-[(3-chlorophenyl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,7-8,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQKGQPNDAYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)
![N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2774926.png)
![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)

![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2774929.png)
![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)
![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)

![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)
![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)
![8-(2-ethoxyethyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774941.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2774945.png)
